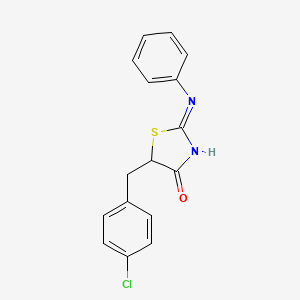

(2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Description

(2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidinone ring, along with the chlorobenzyl and phenylimino substituents, contributes to its unique chemical and biological characteristics.

Properties

Molecular Formula |

C16H13ClN2OS |

|---|---|

Molecular Weight |

316.8 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H13ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19,20) |

InChI Key |

LWGWTZFHTPUPIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde, phenyl isothiocyanate, and a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for the development of new drugs. Its biological activities make it a promising candidate for the treatment of various diseases, including infections, inflammation, and cancer.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for the production of a wide range of products.

Mechanism of Action

The mechanism of action of (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

- (2Z)-5-(4-methylbenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

- (2Z)-5-(4-fluorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, this compound stands out due to the presence of the chlorobenzyl group, which can enhance its biological activity and reactivity

Biological Activity

The compound (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H17ClN2OS

- Molecular Weight : 392.9 g/mol

- IUPAC Name : 5-[(4-chlorophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

Structure and Characteristics

The compound features a thiazolidinone core with multiple substituents, enhancing its interaction with various biological targets. The presence of the 4-chlorobenzyl group is significant for its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit notable antimicrobial properties , disrupting bacterial cell wall synthesis and protein production. This mechanism leads to increased bacterial cell death, making them potential candidates for antibiotic development.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it inhibits key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various thiazolidinone derivatives, this compound demonstrated significant activity against several cancer cell lines, including HeLa and K562. The IC50 values ranged from 8.5 µM to 15.1 µM, indicating potent cytotoxicity compared to standard chemotherapy agents like cisplatin .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and mediators, these compounds can reduce inflammation in various conditions .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been studied for:

- Antioxidant Activity : Protecting cells from oxidative stress.

- Antidiabetic Activity : Potentially improving insulin sensitivity.

- Anticonvulsant Activity : Showing promise in reducing seizure frequency in preclinical models .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in inflammatory pathways.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.